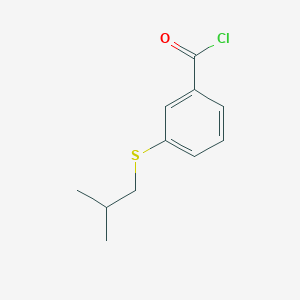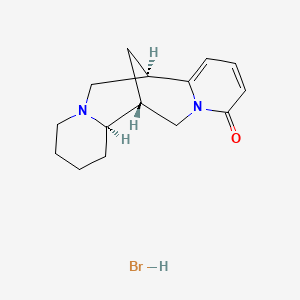
1,6,11-Triisopropyl-di-2-butenylenetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,11-Triisopropyl-di-2-butenylenetriamine is an organic compound characterized by its unique structure, which includes three isopropyl groups attached to a di-2-butenylenetriamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Triisopropyl-di-2-butenylenetriamine typically involves multi-step organic reactions. One common method includes the alkylation of di-2-butenylenetriamine with isopropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
1,6,11-Triisopropyl-di-2-butenylenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,6,11-Triisopropyl-di-2-butenylenetriamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,6,11-Triisopropyl-di-2-butenylenetriamine involves its interaction with molecular targets through its amine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.
類似化合物との比較
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
1,6,11-Triisopropyl-di-2-butenylenetriamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in various chemical reactions.
特性
CAS番号 |
94908-30-2 |
|---|---|
分子式 |
C17H35N3 |
分子量 |
281.5 g/mol |
IUPAC名 |
(E)-N,N'-di(propan-2-yl)-N'-[(E)-4-(propan-2-ylamino)but-2-enyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C17H35N3/c1-15(2)18-11-7-9-13-20(17(5)6)14-10-8-12-19-16(3)4/h7-10,15-19H,11-14H2,1-6H3/b9-7+,10-8+ |
InChIキー |
NQNPALSZCSPJTA-FIFLTTCUSA-N |
異性体SMILES |
CC(NC/C=C/CN(C(C)C)C/C=C/CNC(C)C)C |
正規SMILES |
CC(C)NCC=CCN(CC=CCNC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


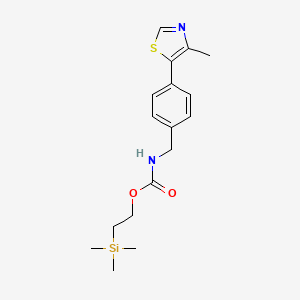
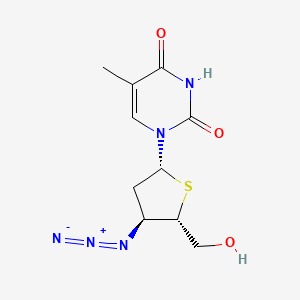
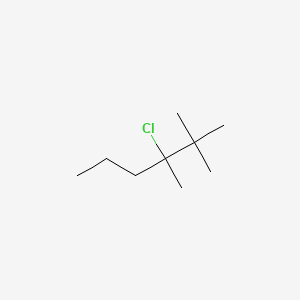



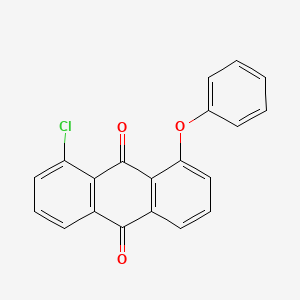
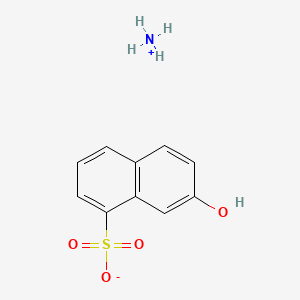
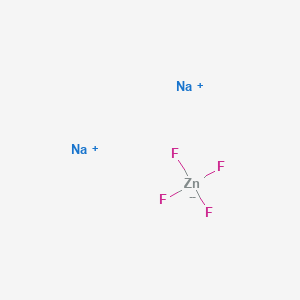
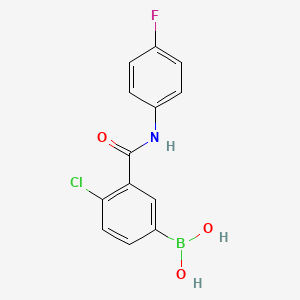
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
